- Heterocyclic compound, application thereof and pharmaceutical composition comprising same, World Intellectual Property Organization, , ,

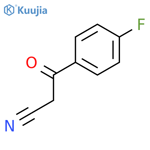

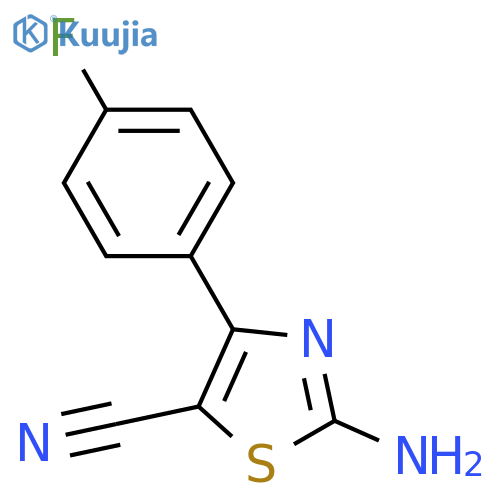

Cas no 952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile)

952753-59-2 structure

Nome del prodotto:2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Numero CAS:952753-59-2

MF:C10H6FN3S

MW:219.238143444061

MDL:MFCD24642255

CID:4661451

PubChem ID:83535263

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

- 2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

- 5-Thiazolecarbonitrile, 2-amino-4-(4-fluorophenyl)-

- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile (ACI)

- BYCWHBXYLJAAEH-UHFFFAOYSA-N

- 952753-59-2

- BS-44423

- 2-Amino-4-(4-fluorophenyl)-5-thiazolecarbonitrile

- 2-Amino-4-(4-fluoro-phenyl)-thiazole-5-carbonitrile

- DB-181968

- SCHEMBL1852196

- CS-0052060

- P18256

-

- MDL: MFCD24642255

- Inchi: 1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14)

- Chiave InChI: BYCWHBXYLJAAEH-UHFFFAOYSA-N

- Sorrisi: N#CC1=C(C2C=CC(F)=CC=2)N=C(N)S1

Proprietà calcolate

- Massa esatta: 219.02664654g/mol

- Massa monoisotopica: 219.02664654g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 15

- Conta legami ruotabili: 1

- Complessità: 269

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 90.9Ų

- XLogP3: 2.4

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM541816-1g |

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 95%+ | 1g |

$63 | 2023-01-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5G |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 5g |

¥ 1,207.00 | 2023-04-12 | |

| Ambeed | A783770-100mg |

2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile |

952753-59-2 | 98% | 100mg |

$6.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500MG |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 500MG |

¥ 270.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1096452-100mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 100mg |

$310 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1096452-1G |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 1g |

$1570 | 2024-07-21 | |

| A2B Chem LLC | AI66369-250mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 98% | 250mg |

$11.00 | 2024-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-5g |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 5g |

¥1318.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBFG00004-500mg |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 97% | 500mg |

¥295.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1122700-250mg |

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |

952753-59-2 | 98% | 250mg |

¥103.00 | 2024-04-24 |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

Riferimento

- Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis, Journal of Medicinal Chemistry, 2017, 60(9), 3580-3590

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Iodine Solvents: Pyridine ; 6 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Preparation of thiazolyl nicotinamides as adenosine A3 receptor modulators, Spain, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Iodine Solvents: Ethanol ; 2 h, rt

Riferimento

- Structure guided design of potent indole-based ATX inhibitors bearing hydrazone moiety with tumor suppression effects, European Journal of Medicinal Chemistry, 2020, 201,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Pyridine Catalysts: Iodine Solvents: Ethanol ; rt; 2 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; 15 min, rt

Riferimento

- ATX inhibitors, preparation method therefor and applications thereof, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; 0 °C

Riferimento

- Tricyclic derivative and preparation method therefor and application thereof, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Pyridine , Iodine ; 6 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Preparation of thiazole derivatives as modulators of the adenosine A3 receptors useful for the treatment of pathological conditions or diseases, Spain, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethanol ; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

Riferimento

- Preparation of imidazo[1,2-a]pyrazineamine and imidazo[1,2-b]pyridazineamine compounds and pharmaceutical compositions as inhibitors of autotaxin for the treatment of inflammatory disorders, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Novel 5-cyano-1,3-thiazol-2-yl substituted amides as antagonists of adenosine A1 receptors and their preparation, pharmaceutical compositions, and use, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Pyridine Solvents: Ethanol ; rt; 15 min, 70 °C; 70 °C → rt

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate

1.2 Reagents: Iodine Solvents: Ethanol ; rt; 1 h, rt

1.3 Reagents: Sodium thiosulfate

Riferimento

- Preparation of atx inhibitor and use thereof, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Iodine Solvents: Pyridine ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Preparation of 5-cyano-2-amino-1,3-thiazole derivatives as adenosine A1 receptor antagonists for use in treating cardiovascular, renal, and respiratory disorders, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Iodine Solvents: Ethanol ; 15 min, rt → 70 °C; 70 °C → 25 °C

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

1.2 Reagents: Pyridine Solvents: Ethanol ; 25 °C; 1 h, 25 °C

1.3 Reagents: Sodium thiosulfate Solvents: Water ; cooled

Riferimento

- Preparation of pyridoimidazole derivatives and application thereof, China, , ,

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Raw materials

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Preparation Products

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile Letteratura correlata

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

952753-59-2 (2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile) Prodotti correlati

- 2580101-69-3(rac-tert-butyl (2R,6R)-6-(aminomethyl)oxane-2-carboxylate)

- 2138111-62-1(3-[4-(methoxymethyl)thiophen-2-yl]-1-methyl-1H-pyrazol-5-amine)

- 1007543-23-8((2Z)-N-(4-chlorophenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide)

- 18301-56-9(2-Propenoic acid,2-methyl-, 3-(dichloromethylsilyl)propyl ester)

- 1804182-17-9(3-(3-Chloro-4-(difluoromethoxy)phenyl)propanenitrile)

- 1455789-75-9(methyl 4-amino-1-(cyclopropylmethyl)-1H-pyrrole-2-carboxylate)

- 2137560-15-5(4-bromo-1-(oxetan-3-yl)-1H-pyrazol-3-amine)

- 899985-83-2(3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide)

- 1261626-59-8(2-(Bromomethyl)naphthalene-4-carbonyl chloride)

- 209784-85-0(2-4-(Aminomethyl)benzoylaminophenyl-carbamic Acid tert-Butyl Ester)

Fornitori consigliati

atkchemica

Membro d'oro

CN Fornitore

Reagenti

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso